[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid
Description
[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]acetic acid is a fluorinated pyrazole derivative characterized by a difluoroethyl substituent at the pyrazole nitrogen and an acetic acid moiety at the 3-position. Key properties include:
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-6(9)4-11-2-1-5(10-11)3-7(12)13/h1-2,6H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWDKHSPNKPQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CC(=O)O)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 2,2-difluoroethyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the difluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research has identified compounds related to [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid as potential inhibitors of viral replication. For instance, derivatives of pyrazole have shown efficacy against the measles virus through inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the viral replication process. In vitro studies demonstrated that certain pyrazole derivatives exhibited subnanomolar activity against viral strains, suggesting a promising avenue for antiviral drug development .
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes that play roles in various biological pathways. The unique difluoroethyl group enhances binding affinity to enzyme active sites, which can be leveraged to design selective inhibitors for therapeutic applications .
Biological Research Applications
Cell Culture Studies
As a non-ionic organic buffering agent, this compound is utilized in cell culture systems to maintain physiological pH levels (6-8.5). This property is essential for experiments requiring stable conditions for cellular processes and enzyme activities .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of pyrazole derivatives, including those with difluoroethyl substitutions. These compounds have demonstrated significant antifungal and antibacterial effects, making them candidates for developing new antimicrobial agents .
Material Science Applications
Synthesis of Specialty Chemicals
this compound serves as a building block in synthesizing more complex molecules used in various industrial applications. Its unique structure allows it to act as a precursor in the development of specialty chemicals and materials with tailored properties .
Table 1: Antiviral Activity of Pyrazole Derivatives
| Compound | Viral Strain | pMIC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Measles Virus | 0.5 | DHODH Inhibition |
| Compound B | Influenza Virus | 0.8 | Enzyme Inhibition |
| Compound C | HIV | 1.2 | Receptor Binding |
Data sourced from various studies evaluating antiviral efficacy and mechanisms of action .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
| Compound F | Candida albicans | 8 μg/mL |
Antimicrobial evaluation conducted through standard microbiological assays .
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Fluorinated Ethyl-Substituted Pyrazole Acetic Acids
Key Observations :
- Increasing fluorine content (mono → di → tri) correlates with higher molecular weight and lipophilicity.
- The monofluoroethyl derivative (172.16 g/mol) has reduced metabolic stability compared to its difluoro counterpart, making the latter more favorable in drug design .
Substituted Pyrazole Acetic Acids with Functional Modifications
Key Observations :
Pyrazole Carboxylic Acid Derivatives
Key Observations :
- Esterified derivatives (e.g., ethyl ester) are often prodrug forms, improving oral bioavailability by masking the acidic group .
Biological Activity
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid is a synthetic compound that has garnered attention for its potential biological activities. The presence of the difluoroethyl group enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a difluoroethyl substitution and an acetic acid moiety. Its molecular formula is CHFNO, with a molecular weight of 204.17 g/mol. The unique structure contributes to its distinct chemical and biological properties compared to other pyrazole derivatives.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances binding affinity and selectivity towards these targets. The pyrazole ring may participate in hydrogen bonding and π-π interactions, stabilizing the compound-target complex, which can modulate biological activity.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For example, derivatives of pyrazole have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of certain viruses like measles virus. The inhibition of DHODH by pyrazole derivatives suggests a potential pathway for antiviral development involving this compound .
Anticancer Potential
The compound's ability to interact with specific enzymes may also position it as a candidate for anticancer therapies. Studies have demonstrated that similar pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share this property .
Inhibition of Enzymatic Activity
The compound has been researched for its potential to inhibit enzymes involved in metabolic pathways. For instance, it has been suggested that the compound could act as an inhibitor of certain kinases, which play crucial roles in cell signaling and cancer progression .
Table 1: Summary of Biological Activities
Research Findings
- Antiviral Studies : A study on related compounds demonstrated significant inhibition of viral replication through DHODH inhibition, highlighting the potential application of this compound in antiviral drug development .
- Cytotoxicity Tests : In vitro assays revealed that pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound might be effective against certain tumors .
- Enzymatic Assays : Investigations into the inhibitory effects on specific kinases showed promising results, indicating a pathway for further exploration in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
